molecular formula C14H14O B009733 2-Methyl-1-Benzyloxybenzene CAS No. 19578-70-2

2-Methyl-1-Benzyloxybenzene

Cat. No. B009733
CAS RN: 19578-70-2
M. Wt: 198.26 g/mol
InChI Key: JEVKYCOVKKYWNL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Methyl-1-Benzyloxybenzene is C14H14O . Its molecular weight is 198.26 . Unfortunately, the search results do not provide more detailed information about its molecular structure.

Scientific Research Applications

  • Radioiodinated Benzyloxybenzene Derivatives in Alzheimer's Research : A study by Yang et al. (2014) highlights that radioiodinated benzyloxybenzene derivatives exhibit high affinities and biostability, making them promising for targeting β-amyloid plaques in Alzheimer's brains. This has potential clinical applications in SPECT imaging (Yang et al., 2014).

  • Homolytic and Heterolytic Benzyl Radical Coupling Reactions : Research by Chong (2013) demonstrates the efficient conversion of 2-Benzyloxo-1-methylpyridium triflate into a benzyl radical source through various coupling reactions in acetonitrile, which is vital in organic synthesis (Chong, 2013).

  • Biodegradation Biomarkers in Anaerobic Bacteria : Young and Phelps (2004) found that anaerobic bacteria can break down hydrocarbons in anoxic groundwater, producing unique compounds like 2-methylbenzylsuccinate, which serve as reliable biomarkers for identifying active biodegradation areas (Young & Phelps, 2004).

  • Low-Temperature Oxidation of Trimethylbenzene : A study by Weng et al. (2017) on the oxidation of 1,2,4-trimethylbenzene at low temperatures revealed the production of dimethyl benzyl radicals, highlighting the importance of these reactions in understanding combustion processes (Weng et al., 2017).

  • Oxidation of Fused Dimethoxybenzenes : Kim et al. (2001) explored the NBS-catalyzed oxidation of fused 1,4-dimethoxybenzenes, yielding compounds like 2-methylquinoline-5,8-dione, demonstrating a controlled approach to synthesizing quinones (Kim et al., 2001).

  • Polyamide Synthesis for Transparent Films : Research by Chin-Ping Yang et al. (1996) on aromatic polyamides derived from bis(4-aminophenoxy)naphthalene showcased their use in creating transparent, flexible films with high tensile strength, indicating potential applications in materials science (Chin-Ping Yang et al., 1996).

properties

IUPAC Name

1-methyl-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVKYCOVKKYWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173242
Record name Benzene, 1-methyl-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-Benzyloxybenzene

CAS RN

19578-70-2
Record name 1-(Benzyloxy)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19578-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-2-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19578-70-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methyl-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

o-Cresol (50 g), 70 g of benzyl chloride and 38.5 g of potassium hydroxide were boiled in a mixture of 100 ml of water and 500 ml of ethanol for 4 hours. The solvent was then distilled off and the residue was shaken with 500 ml each of water and diethyl ether. The diethyl ether layer was washed with 10% sodium hydroxide and water in that order, and distilled under reduced pressure to give 70 g of an O-benzylcresol fraction boiling at 130°-133° C./5 mmHg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schlabach, P Haglund, M Reid, P Rostkowski… - 2017 - books.google.com
This report describes the results of a suspect screening study in samples from city areas in the Nordic countries. In contrast to target analysis, suspect screening starts with a general …
Number of citations: 5 books.google.com

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